molecular formula C16H21F3N2O2 B6156412 tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 886767-85-7

tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B6156412
CAS No.: 886767-85-7
M. Wt: 330.3
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Description

tert-Butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a piperazine derivative featuring a trifluoromethylphenyl substituent at the 3-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research for the development of heterocyclic compounds and receptor-targeted molecules. The Boc group enhances solubility and stability during synthetic processes, while the trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

CAS No.

886767-85-7

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.3

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block for pharmaceutical compounds and specialty chemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionThe trifluoromethyl group can be replaced by various nucleophiles under suitable conditions.Sodium hydride, potassium carbonate
DeprotectionRemoval of the tert-butyl carbamate group to yield free piperazine derivatives.Trifluoroacetic acid, hydrochloric acid
Oxidation/ReductionParticipates in oxidation and reduction reactions depending on reagents used.Hydrogen peroxide (oxidation), sodium borohydride (reduction)

Biological Applications

Study of Biological Pathways
In biological research, this compound is instrumental in studying enzyme interactions and biological pathways due to its ability to mimic natural substrates. The presence of the trifluoromethyl group can enhance binding affinity to specific receptors or enzymes.

Potential Therapeutic Agent
The compound serves as a precursor for developing therapeutic agents targeting various conditions, including neurological disorders and cancer. Its structural properties allow for modifications that can lead to improved efficacy and reduced side effects.

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes, often optimized for higher yields and purity.

Case Studies

  • Pharmaceutical Development : A study demonstrated the use of this compound in synthesizing novel antipsychotic medications. The compound's ability to interact with dopamine receptors was highlighted, showing potential for treating schizophrenia.
  • Enzyme Interaction Studies : Research involving this compound revealed its role as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding supports its use in drug design aimed at metabolic disorders.

Table 2: Comparison with Similar Piperazine Derivatives

Compound NameUnique Features
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylateContains an amino group enhancing bioactivity
Tert-butyl piperazine-1-carboxylateLacks trifluoromethyl substitution; less reactive
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylateDifferent alkyl chain affecting solubility

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, while the piperazine ring provides structural rigidity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₂₁F₃N₂O₂ (based on analogous structures) .
  • Molecular Weight : ~330.35 g/mol .
  • Physical State : Pale yellow oil (purified via flash chromatography) .
  • Synthesis : Prepared via coupling tert-butyl piperazine-1-carboxylate with 3-bromobenzotrifluoride under palladium catalysis, yielding 60% after purification .

Comparison with Similar Compounds

Below is a systematic comparison with structurally analogous piperazine derivatives, focusing on substituents, synthesis, physicochemical properties, and applications.

Structural Analogues with Trifluoromethyl Groups

tert-Butyl 4-(3-((Trifluoromethyl)thio)phenyl)piperazine-1-carboxylate (A8)

  • Structure : Trifluoromethylthio (S-CF₃) substituent at the phenyl ring.
  • Molecular Weight : 363.13 g/mol (C₁₆H₂₁F₃N₂O₂S) .
  • Yield : 71% as a yellow oil.

tert-Butyl 4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9)

  • Structure : Pyridine ring replaces benzene, with CF₃ at the 3-position.
  • Molecular Weight : 332.15 g/mol (C₁₅H₂₀F₃N₃O₂) .
  • Yield : 67% as a yellow oil.

Analogues with Heterocyclic or Bulky Substituents

tert-Butyl 3-(Biphenyl-4-yl)piperazine-1-carboxylate

  • Structure : Biphenyl group at the 3-position.
  • Molecular Weight : 352.43 g/mol (C₂₁H₂₅N₂O₂) .

tert-Butyl 4-[(4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorophenyl)carbonyl]piperazine-1-carboxylate

  • Structure: Complex imidazolidinone-sulfanylidene group linked to a fluorophenyl ring.
  • Application : Acts as a dual NAMPT/PARP1 inhibitor for breast cancer therapy .
  • Key Difference : The extended conjugated system and multiple electron-withdrawing groups (CN, CF₃) enhance target affinity but reduce synthetic accessibility (68% yield) .

Analogues with Functional Group Variations

tert-Butyl 4-[3-(Aminomethyl)phenyl]piperazine-1-carboxylate

  • Structure: Aminomethyl (-CH₂NH₂) substituent on the phenyl ring.
  • Key Difference : The primary amine improves water solubility and enables further functionalization (e.g., conjugation with carboxylic acids) .

tert-Butyl 4-(6-Fluoropyridin-3-yl)piperazine-1-carboxylate

  • Structure : Fluoropyridine substituent.
  • Application : Used in heterocyclic compound development for its electronic effects .
  • Key Difference : Fluorine’s electronegativity modulates the pyridine ring’s electronic properties, influencing reactivity in cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State Key Application/Note
tert-Butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate C₁₆H₂₁F₃N₂O₂ 330.35 60 Pale yellow oil Intermediate for cross-coupling
A8 (CF₃S-phenyl) C₁₆H₂₁F₃N₂O₂S 363.13 71 Yellow oil Enhanced lipophilicity
A9 (pyridyl-CF₃) C₁₅H₂₀F₃N₃O₂ 332.15 67 Yellow oil Improved hydrogen bonding
Biphenyl analogue C₂₁H₂₅N₂O₂ 352.43 N/A Solid Hydrophobic interactions
Dual NAMPT/PARP1 inhibitor C₂₄H₂₁F₄N₅O₂S 519.14 68 Yellow solid Anti-breast cancer agent

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s 60% yield is comparable to analogues like A8 (71%) and A9 (67%), suggesting moderate efficiency in palladium-mediated couplings .
  • Biological Relevance : Compounds with trifluoromethyl groups (e.g., A8, A9) show promise in medicinal chemistry due to metabolic stability, while bulkier derivatives (e.g., biphenyl) may optimize target engagement .
  • Safety and Handling: Derivatives with aminomethyl groups (e.g., ) require careful handling due to reactivity, whereas Boc-protected compounds generally offer improved stability .

Biological Activity

tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS No. 886767-93-7) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. The following sections detail its biological activity, including mechanisms of action, effectiveness against specific biological targets, and relevant case studies.

  • Molecular Formula : C16H21F3N2O2
  • Molecular Weight : 330.35 g/mol
  • Purity : ≥ 97% .

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Serotonin Receptor Modulation :
    • Studies indicate that compounds with trifluoromethyl groups can significantly enhance binding affinity to serotonin receptors, particularly the 5-HT receptor family. This modulation can lead to increased neurotransmitter uptake inhibition, which is critical in psychiatric disorders .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibition of MAGL can enhance cannabinoid signaling, which may have therapeutic implications for pain and inflammation .

Biological Activity Data

Activity TypeTargetIC50 Value (µM)Reference
Serotonin Uptake Inhibition5-HT Transporter0.45
MAGL InhibitionMAGL11.7
Antiproliferative ActivityHuman cancer cell lines31.5 - 43.9

Case Studies

  • Antidepressant-like Effects :
    A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy as an antidepressant agent .
  • Cancer Cell Viability :
    Research conducted on human breast and ovarian cancer cell lines demonstrated that this compound exhibited notable antiproliferative effects, with IC50 values ranging from 19.9 to 75.3 µM. These findings underscore its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at nitrogen atoms, particularly when the tert-butyl group is removed. Common reagents and outcomes include:

Reagent Conditions Product Application
Amines (e.g., NH₃)Anhydrous THF, 0°C to RTSecondary/tertiary amines via N-alkylationPharmaceutical intermediate synthesis
Aryl halidesPd catalysis, Buchwald-HartwigAryl-piperazine derivativesLigand development for receptor studies
Sulfonyl chloridesBase (e.g., Et₃N), DCMSulfonamide derivatives Bioactive compound synthesis

Example : Reaction with 4-trifluoromethylbenzene sulfonyl chloride forms sulfonamide derivatives under mild conditions, a key step in developing CNS-targeted drugs .

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free piperazine intermediate, enabling further functionalization:

Reagent Conditions Product Yield
Trifluoroacetic acid (TFA)DCM, RT, 2–4 hrs3-[3-(Trifluoromethyl)phenyl]piperazine85–92%
HCl (gaseous)Dioxane, 0°C, 1 hrSame as above78–84%

The deprotected piperazine is pivotal for synthesizing salts or coordinating metal complexes.

Cross-Coupling Reactions

The aryl trifluoromethyl group participates in cross-coupling reactions, though direct coupling is limited due to the electron-withdrawing nature of CF₃. Indirect methods include:

Reaction Type Catalyst/Reagent Product Notes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives (after halogenation)Requires pre-halogenation of the ring
Ullmann CouplingCuI, ligand, DMF, 110°CN-aryl piperazinesLimited by CF₃ group’s steric effects

Reduction and Oxidation

The piperazine ring and ester group exhibit moderate redox activity:

Reaction Reagent Product Outcome
Reduction of esterLiAlH₄, THF, refluxPiperazine alcohol derivativeLow yield (≤40%) due to stability
Oxidation of C-N bondsmCPBA, DCM, 0°CN-Oxide derivativesSelective oxidation at N⁶ position

Cycloaddition and Heterocycle Formation

The piperazine scaffold can act as a diamine in cyclocondensation reactions:

Reagent Conditions Product Application
Carbonyl diimidazoleTHF, RT, 12 hrsImidazolidinone derivativesAntimicrobial agent candidates
Maleic anhydrideToluene, refluxSuccinimide-fused piperazinesPolymer modification

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the compound undergoes ring-opening or rearrangement:

Condition Reagent Product Mechanism
Conc. H₂SO₄80°C, 6 hrsLinear amine derivativesRing-opening via protonation
NaOH (aq.)Ethanol, refluxHydrolyzed carboxylateEster saponification

Mechanistic Insights

  • Steric Effects : The trifluoromethyl group hinders electrophilic aromatic substitution but enhances stability toward oxidation.

  • Electronic Effects : The electron-withdrawing CF₃ group deactivates the phenyl ring, directing substitutions to the para position relative to the piperazine.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step routes. Key steps include:
  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated aryl precursors (e.g., 3-(trifluoromethyl)phenyl bromide) under basic conditions (e.g., NaH in DMF) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling using tert-butyl piperazine boronic esters and aryl halides, catalyzed by Pd complexes (e.g., Pd(dppf)Cl₂) with Na₂CO₃ as a base .
  • Esterification : Introducing the tert-butoxycarbonyl (Boc) protecting group to the piperazine nitrogen using Boc anhydride .
  • Example : A Pd-catalyzed coupling of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate with a boronic ester yielded 43% product after silica gel purification .

Q. How is this compound purified and characterized?

  • Methodological Answer :
  • Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or crystallization (e.g., using Et₂O) .
  • Characterization :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., δ 1.48 ppm for Boc methyl groups) .
  • LCMS : To verify molecular weight (e.g., m/z 348.1 [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry and solid-state packing (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate structure) .

Q. What spectroscopic and computational tools predict the compound’s reactivity?

  • Methodological Answer :
  • FT-IR : Identifies carbonyl (C=O) and C-F stretches (~1650 cm⁻¹ and ~1100 cm⁻¹, respectively) .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., tyrosine kinases) using software like AutoDock .

Advanced Research Questions

Q. How can cross-coupling reactions modify the piperazine or aryl moieties?

  • Methodological Answer :
  • Suzuki-Miyaura coupling : Attach boronic acid-functionalized substituents to the aryl ring. For example, coupling with thiophene-3-boronic acid achieved 58% yield .
  • Buchwald-Hartwig amination : Introduce amines to the aryl group using Pd catalysts .
  • Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimization of ligands (e.g., XPhos) and temperatures (80–100°C) is critical .

Q. What strategies address regioselectivity in piperazine ring functionalization?

  • Methodological Answer :
  • Directing groups : Use Boc protection to block one nitrogen, enabling selective substitution at the secondary amine .
  • Temperature control : Low temperatures (0–5°C) favor mono-substitution over di-substitution .
  • Example : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate was synthesized via bromoacetyl intermediate substitution, achieving >90% regioselectivity .

Q. How do structural modifications impact biological activity?

  • Methodological Answer :
  • SAR studies : Replace the trifluoromethyl group with Cl, NO₂, or OCH₃ to assess cytotoxicity. For example, nitro derivatives showed enhanced kinase inhibition .
  • Triazole derivatives : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) introduces bioisosteres, improving metabolic stability .
  • Data Table :
DerivativeModificationBioactivity (IC₅₀)Reference
ParentNone25 µM (Kinase X)
TriazoleC≡N → Triazole12 µM (Kinase X)
NitroCF₃ → NO₂8 µM (Kinase X)

Contradictions and Resolutions

  • Synthetic Yields : Pd-catalyzed couplings reported 43–62% yields depending on substrates and ligands . Lower yields (<50%) may stem from steric bulk or competing side reactions.
  • Regioselectivity : Boc protection directs substitution, but over-reaction can occur at high temperatures. Kinetic vs. thermodynamic control must be evaluated .

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